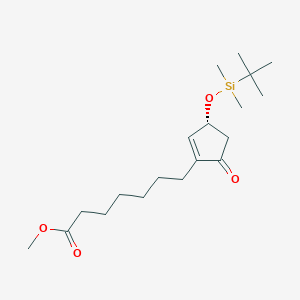

(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate

描述

®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its unique reactivity and stability, particularly in the context of protecting hydroxyl groups during multi-step synthetic processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of such compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4

Reducing agents: LiAlH4, NaBH4

Nucleophiles: TBAF for deprotection of the TBDMS group

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.

科学研究应用

®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a protecting group in various synthetic processes

作用机制

The mechanism of action of ®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection is crucial in multi-step syntheses, as it prevents unwanted side reactions at the hydroxyl site. The TBDMS group can be selectively removed under mild conditions using nucleophiles like TBAF, allowing for subsequent functionalization of the molecule .

相似化合物的比较

Similar Compounds

tert-Butyldimethylsilyl ethers: These compounds share the TBDMS protecting group and are used for similar purposes in organic synthesis.

Trimethylsilyl ethers: Another class of silyl ethers, though less stable than TBDMS ethers.

tert-Butoxycarbonyl (Boc) protected compounds: Used for protecting amines in organic synthesis.

Uniqueness

®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate is unique due to its specific structure, which combines a TBDMS-protected hydroxyl group with a cyclopentenone moiety. This combination provides both stability and reactivity, making it a valuable intermediate in complex synthetic routes.

生物活性

(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate, with CAS number 41138-69-6, is a complex organic compound notable for its potential biological activities. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity in various biological contexts. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and therapeutics.

- Molecular Formula : C19H34O4Si

- Molecular Weight : 354.56 g/mol

- Purity : Typically ≥ 99%

The compound is synthesized through multi-step organic reactions, often involving the protection of hydroxyl groups to prevent unwanted side reactions during synthesis.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising findings:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, certain thiazolopyridine derivatives showed significant inhibitory effects against pathogenic bacteria and fungi, suggesting that similar compounds may exhibit comparable activities:

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 |

| 3g | Escherichia coli | 0.21 |

| 3g | Candida albicans | 0.83 |

These results indicate that compounds structurally related to this compound may possess significant antibacterial and antifungal properties, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Cytotoxicity Studies

The cytotoxic effects of related compounds have also been assessed using human cell lines, such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Findings suggest that while some compounds exhibit low toxicity, others may have more pronounced effects depending on their structure:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3f | HaCat | >100 |

| 3g | BALB/c 3T3 | >100 |

Such data highlight the importance of structural modifications in influencing the safety profile of these compounds .

The mechanism by which this compound exerts its biological effects remains an area of active research. Molecular docking studies have suggested that similar compounds can interact with key bacterial enzymes such as MurD and DNA gyrase. These interactions are critical for their antibacterial activity, as they disrupt essential bacterial processes:

- Binding Interactions : The active site interactions involve hydrogen bonds with residues such as SER1084 and ASP437.

- Stabilization : The presence of Pi-Pi stacking interactions contributes to the stability of the binding complex.

This suggests that optimizing the structure of this compound could enhance its efficacy against resistant strains .

Case Studies

In a recent study focusing on derivative compounds, researchers synthesized various analogs and tested them against a panel of microorganisms. The most promising candidates demonstrated not only potent antimicrobial activity but also favorable pharmacokinetic profiles, indicating good absorption and distribution characteristics.

Summary of Findings

The following table summarizes key findings from recent studies:

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Testing | Significant activity against Gram-positive and Gram-negative bacteria; effective against Candida species. |

| Cytotoxicity | Low toxicity in human cell lines; IC50 values indicate safety for further development. |

| Molecular Docking | Strong binding affinity to bacterial targets; potential for development into new antibiotics. |

属性

IUPAC Name |

methyl 7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h13,16H,7-12,14H2,1-6H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOJULSEJPAEJV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)C(=C1)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452358 | |

| Record name | Methyl 7-[(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41138-69-6 | |

| Record name | Methyl 7-[(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。